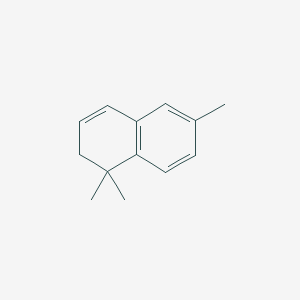

1,1,6-Trimethyl-1,2-dihydronaphthalene

描述

Classification and Significance within C13-Norisoprenoids

The significance of TDN lies in its contribution to the aroma profile of certain aged wines, most famously Riesling. wikipedia.orgcornell.edu It is the primary compound responsible for the characteristic "petrol" or "kerosene-like" note. ucdavis.eduucdavis.edunih.gov The perception of this aroma is concentration-dependent; at low levels, it can add a desirable complexity to the wine's bouquet, but at high concentrations, it can be considered an off-flavor, potentially leading to consumer rejection. wikipedia.orgucdavis.edu TDN is not typically present in fresh grape juice but forms over time from the acid-catalyzed hydrolysis of non-volatile precursors that originate in the grapes. cornell.eduresearchgate.netawri.com.au Its concentration is known to increase with wine aging, and factors such as higher storage temperatures and lower wine pH can favor its formation. ucdavis.eduresearchgate.net

Besides TDN, other significant C13-norisoprenoids found in wine include β-damascenone, which has a fruity, floral aroma, and vitispirane, which is described as having eucalyptus or woody notes. ucdavis.edu The study of these compounds is crucial for understanding the development of wine aroma during maturation.

The sensory threshold of TDN has been reported at varying levels across different studies, which can be attributed to the matrix (e.g., model wine vs. actual wine) and the methodology used for sensory evaluation. nih.govmdpi.com

| Reported Sensory Threshold | Matrix/Context |

| 20 µg/L | Flavor threshold in Riesling (Simpson, 1978). nih.govnih.gov |

| 2 µg/L | Odor detection threshold in a spiked model wine. ucdavis.edunih.gov |

| 2.3 µg/L | Detection threshold in Riesling wine. nih.govacs.org |

| ~4 µg/L | Detection threshold in young Riesling wine. mdpi.comnih.gov |

| 10-12 µg/L | Recognition threshold in young Riesling wine. mdpi.comnih.gov |

| 71-82 µg/L | Rejection threshold in young Riesling wine. mdpi.comnih.gov |

Historical Context of 1,1,6-Trimethyl-1,2-dihydronaphthalene Research in Aroma Chemistry

The investigation into the specific aroma profile of aged Riesling wine led to the identification of TDN. The characteristic petrol-like note was first described in academic literature in 1978 by R.F. Simpson, who identified this compound as the compound responsible for this distinct aroma. nih.gov This discovery marked a significant step in aroma chemistry, pinpointing a single compound as a key contributor to the "bottle-aged bouquet" of a specific wine varietal. researchgate.netnih.gov

Early research established that TDN is not a primary grape aroma but rather a tertiary aroma that develops during the aging process. cornell.eduresearchgate.net Subsequent studies focused on elucidating its formation pathway. It was demonstrated that TDN is formed through the acid-catalyzed hydrolysis and rearrangement of non-volatile C13-norisoprenoid precursors present in the grape. ucdavis.eduresearchgate.netnih.gov These precursors are themselves degradation products of carotenoids like lutein. researchgate.netenartis.com

Further research explored the various viticultural and oenological factors that influence the final concentration of TDN in wine. Studies revealed that factors promoting carotenoid degradation in grapes, such as increased sun exposure to the grape clusters and warmer climates, lead to higher concentrations of TDN precursors and, consequently, higher levels of TDN in the aged wine. ucdavis.eduresearchgate.netawri.com.au The concentration of TDN was found to be consistently higher in wines produced in warm climates compared to those from cool-climate countries. researchgate.net Research has also shown that winemaking and storage conditions, including storage time and temperature, play a critical role, with higher temperatures accelerating the formation of TDN. ucdavis.eduresearchgate.net This body of research has provided a foundational understanding of how vineyard management and cellar practices can be used to manage the expression of this potent aroma compound.

Carotenoid Degradation Pathways Leading to this compound

The primary source of TDN is the biodegradation of carotenoids, which are pigments essential for photoprotection in grapes ives-openscience.eu. These C40 compounds undergo degradation through various mechanisms, yielding a range of smaller, often aromatic, molecules, including the C13 skeleton of TDN ucdavis.edu.

Carotenoids are inherently unstable compounds that readily degrade under the influence of light, oxygen, and high temperatures nih.govacs.org. Exposure of grapes to excessive sunlight is a key factor that accelerates the photochemical degradation of carotenoids, leading to a higher concentration of TDN precursors in the fruit nih.govmdpi.com. This light-induced degradation is considered a primary step in the formation pathway of TDN ucdavis.edu. The process is facilitated by factors such as increased radiation intensity and warmer climatic conditions, which promote the breakdown of these pigments ives-openscience.eu. The degradation of carotenoids is also promoted by the presence of oxygen nih.gov.

Alongside photochemical processes, enzymatic degradation plays a crucial role in the breakdown of carotenoids into TDN precursors ucdavis.edu. This involves the enzymatic oxidative cleavage of the C40 carotenoid backbone researchgate.net. Subsequent enzymatic hydrolysis of non-volatile glycosidic progenitors can liberate aglycones—the non-sugar portion of the molecule—which are key intermediates in the TDN formation pathway nih.gov. For instance, enzymatic hydrolysis of specific fractions from Riesling wine extracts has been shown to release aglycones like 3-hydroxy-β-ionone and 3-hydroxy-TDN, albeit in minor amounts nih.gov.

Several specific carotenoids have been identified as the parent molecules that degrade to form TDN and its precursors. The degradation of epoxycarotenoids such as neoxanthin and violaxanthin has been suggested as a source for highly oxygenated TDN progenitors mdpi.comsemanticscholar.org. Research has particularly focused on lutein, β-carotene, and zeaxanthin as key contributors.

Lutein : Lutein is a major carotenoid found in Riesling grapes and is considered a likely source of TDN-generating intermediates nih.gov. Some studies have demonstrated that TDN can be derived from the degradation of lutein journals.ac.za. One experiment showed that heating lutein in an acidic medium produced TDN, while the same conditions applied to β-carotene did not nih.govacs.orgjournals.ac.za.

β-carotene : β-carotene is also considered a potential degradation product that can lead to the formation of TDN ucdavis.eduwikipedia.org.

Zeaxanthin : Zeaxanthin has been identified as another carotenoid-derived precursor that can be transformed into TDN over time through acid-catalyzed hydrolysis ucdavis.edu.

| Precursor Carotenoid | Role in TDN Formation | Research Findings |

| Lutein | Primary Precursor | Considered a major source of TDN in Riesling grapes. Experimental degradation has been shown to yield TDN. nih.govnih.govjournals.ac.za |

| β-Carotene | Potential Precursor | Identified as a potential parent compound for TDN. ucdavis.eduwikipedia.org |

| Zeaxanthin | Potential Precursor | Acts as a precursor that can be hydrolyzed to form TDN during aging. ucdavis.edu |

| Neoxanthin & Violaxanthin | Potential Precursors | These epoxycarotenoids are thought to degrade into highly oxygenated TDN progenitors. mdpi.comsemanticscholar.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,6-trimethyl-2H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUMCNDCAVLXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184443 | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

241.00 to 242.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30364-38-6 | |

| Record name | 1,1,6-Trimethyl-1,2-dihydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,1,6-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRO-1,1,6-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HD1KNX99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1,1,6 Trimethyl 1,2 Dihydronaphthalene

Chemical Synthesis Routes from Ionones (α-ionone and β-ionone)

The synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) can be effectively achieved starting from either α-ionone or β-ionone. researchgate.netnih.gov These C13-norisoprenoid ketones serve as readily available precursors for a multi-step chemical transformation. The core of this synthesis involves the conversion of the ionone (B8125255) starting material into an intermediate known as ionene, which then undergoes further reactions to yield the final TDN product. The possibility of using either isomer provides flexibility in the selection of starting materials based on availability and cost. researchgate.netnih.gov

The general pathway involves three main steps. First, the selected ionone is converted to the corresponding alcohol, 1-(2,6,6-trimethyl-cyclohex-2-enyl)-ethanone or 1-(2,6,6-trimethyl-cyclohex-1-enyl)-ethanone. This intermediate is then dehydrated and cyclized to form the tricyclic hydrocarbon ionene. The final stage involves the rearrangement and dehydrogenation of ionene to produce this compound.

Optimization of Synthesis Protocols for High Purity this compound

Achieving high purity TDN is critical for its use in sensory and physicochemical analyses, necessitating the optimization of traditional synthesis protocols. researchgate.netnih.gov Research has focused on modifying the reagents and conditions in the latter stages of the synthesis to minimize the formation of byproducts and facilitate purification. researchgate.netnih.gov

One optimized method facilitates the synthesis of TDN with a purity of ≥99.5%. nih.gov This improved protocol involves specific modifications to the second and third steps of the synthesis starting from ionene. researchgate.net The key optimization involves the reaction of ionene with N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride (CCl4), followed by a dehydrobromination step. Careful control of reaction conditions during this allylic bromination and subsequent elimination is crucial for maximizing the yield and purity of the final product. nih.gov The purification is often simplified, in some cases avoiding the need for column chromatography. mpg.de

Below is a comparison of a standard versus an optimized synthesis method for high-purity TDN.

Table 1: Comparison of Synthesis Methods for High Purity TDN

| Feature | Method 1 (Standard) | Method 2 (Optimized) |

|---|---|---|

| Starting Material | Ionene (from α- or β-ionone) | Ionene (from α- or β-ionone) |

| Key Reagents | N-bromosuccinimide, Benzoyl Peroxide, CCl4 | N-bromosuccinimide, Benzoyl Peroxide, CCl4 |

| Purity Achieved | ≥95% | ≥99.5% |

| Key Advantage | Standard, established procedure. | Higher purity, simplified purification. |

Data sourced from Tarasov et al. (2020) nih.gov

Multi-step Synthetic Approaches to this compound

The transformation of ionones into TDN is inherently a multi-step process. A common and effective route can be summarized in the following stages:

Formation of Ionene : The synthesis begins with the conversion of α-ionone or β-ionone into the intermediate 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene, commonly known as ionene. This step typically involves a cyclization and dehydration reaction under acidic conditions.

Allylic Bromination : The ionene intermediate is then subjected to allylic bromination. This is often achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide. nih.gov This reaction selectively introduces a bromine atom at a position allylic to the double bond in the hydroaromatic ring of ionene.

Dehydrobromination : The final step is the elimination of hydrogen bromide (HBr) from the brominated intermediate. This is typically accomplished by heating the compound, often in the presence of a base, to induce dehydrobromination. This elimination reaction creates a new double bond, resulting in the formation of the target compound, this compound. nih.gov

This synthetic sequence provides a reliable pathway to access TDN from commercially available ionones.

Synthesis of Deuterium-Labeled this compound for Analytical Applications

For accurate quantification in complex matrices like wine, stable isotope dilution analysis (SIDA) is the preferred method. mpg.denih.gov This requires an isotopically labeled internal standard, leading to the development of synthetic routes for deuterium-labeled TDN. sigmaaldrich.comacs.org

Another novel, six-step synthetic route was developed to produce both TDN and its deuterium-labeled isotopologue. nih.govacs.org This pathway was specifically designed because previously described syntheses from ionones were deemed unsuitable for deuterium (B1214612) labeling due to the risk of hydrogen-deuterium back-exchange at acidic positions. sci-hub.cat

Table 2: Overview of Deuterium-Labeled TDN Synthesis

| Labeled Compound | Number of Steps | Overall Yield | Purity | Starting Reagents | Key Application |

|---|---|---|---|---|---|

| TDN-D3 | 4 | 25% | >99% | Commercially available, inexpensive reagents | Stable Isotope Dilution Assay (SIDA) |

| TDN-d6 | 6 | ~8% | 91% | Toluene-D8 | Stable Isotope Dilution Assay (SIDA) |

Data sourced from Dobrydnev et al. (2023) and Gök et al. (2019) mpg.denih.govsci-hub.cat

These synthetic advancements provide crucial analytical tools for researchers studying the formation and concentration of TDN, particularly in the context of food and beverage chemistry. nih.gov

Biological Activity and Sensory Perception of 1,1,6 Trimethyl 1,2 Dihydronaphthalene

Identification of Human Odorant Receptors for 1,1,6-Trimethyl-1,2-dihydronaphthalene

The human sense of smell is mediated by a large family of approximately 400 functional olfactory receptors (ORs). researchgate.net Identifying which of these receptors is responsible for detecting a specific odorant is a fundamental step in understanding its sensory impact.

A significant challenge in studying human odorant receptors is expressing them in functional forms within laboratory settings. sigmaaldrich.comresearchgate.net A widely used and robust method to overcome this involves using heterologous cells, such as Human Embryonic Kidney 293 (HEK-293) cells. nih.gov

In this system, HEK-293 cells are engineered to express a specific human odorant receptor on their surface. The activation of these G protein-coupled receptors (GPCRs) by an odorant initiates a signaling cascade that increases intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govnih.gov To measure this response, a reporter gene, typically for the enzyme luciferase, is placed under the control of a cAMP-responsive element. When the odorant binds to its receptor and cAMP levels rise, the luciferase gene is expressed, producing a light signal (luminescence) that can be quantified. nih.govnih.gov This high-throughput screening method allows researchers to test a single compound against a large library of different odorant receptors simultaneously to find its specific receptor. nih.govresearchgate.net

Using a HEK-293 cell-based cAMP luminescence assay, researchers have successfully identified the specific human odorant receptor for this compound. nih.govacs.org In a comprehensive screening effort, TDN was tested against a vast library of 766 human odorant receptor variants. nih.govacs.org The results of this large-scale screening were definitive: this compound exclusively and selectively activated a single receptor, OR8H1, above the significance threshold. nih.govacs.org Further investigation confirmed this selective relationship, establishing OR8H1 as the cognate receptor for TDN. researchgate.netnih.gov

Table 1: Screening of Human Odorant Receptors for TDN Activation

| Parameter | Value | Source |

| Screening Method | HEK-293 cell-based cAMP luminescence assay | nih.gov |

| Odorant Receptors Screened | 766 variants | nih.govacs.org |

| TDN Concentration Used | 100 µmol/L | nih.govacs.org |

| Activated Receptor | OR8H1 (exclusively) | nih.govacs.org |

Olfactory Psychophysics of this compound Perception

Olfactory psychophysics studies the relationship between the physical properties of an odor stimulus and the resulting sensory perception. For TDN, this involves understanding how its concentration affects both the perceived intensity of its aroma and its influence on the recognition of complex aromas like those found in wine.

The perception of this compound follows a typical dose-response relationship observed in sensory studies. cornell.edu As the concentration of TDN increases, the perceived intensity of its characteristic petrol aroma also increases. This relationship is not linear but is better described by a semi-hyperbolic curve, where the perceived intensity rises steeply at concentrations just above the detection threshold and then begins to level off at higher concentrations. cornell.edu This indicates that while humans are sensitive to initial increases in TDN, the perceptual effect diminishes at very high levels.

The presence of this compound is a well-known aromatic contributor to aged Riesling wines. cornell.edu Research has shown that this single compound can significantly alter the sensory perception of other wine varieties to the point of causing misidentification. cornell.edu

Sensory Thresholds and Perception Dynamics of this compound

The sensory impact of an aroma compound is largely determined by its concentration relative to various perceptual thresholds. For TDN, several distinct thresholds have been determined in a wine matrix, which define the points at which it can be detected, recognized, and ultimately becomes overpowering.

Detection Threshold: This is the lowest concentration at which the presence of a stimulus can be perceived, without it necessarily being identified. For TDN, the detection threshold has been reported to be between 2 and 4 µg/L. mdpi.comnih.govnih.gov

Recognition Threshold: This is the concentration at which the stimulus can not only be detected but also identified by its characteristic aroma. The recognition threshold for TDN's petrol note is significantly higher, in the range of 10–12 µg/L. mdpi.comnih.gov

Rejection Threshold: This is the concentration at which the aroma becomes so dominant or unpleasant that it leads to a negative impression. For TDN in Riesling wine, this has been established in the range of 71–82 µg/L. mdpi.comnih.gov

It has also been noted that perception is dynamic. For instance, a lower wine serving temperature (around 11°C) was found to facilitate the identification of the TDN aroma compared to room temperature. mdpi.comnih.gov

Table 2: Sensory Thresholds of this compound in Wine

| Threshold Type | Concentration Range (µg/L) | Description | Source(s) |

| Detection | 2 - 4 µg/L | The minimum concentration at which a difference from the base wine can be sensed. | mdpi.comnih.govnih.gov |

| Recognition | 10 - 12 µg/L | The concentration at which the characteristic "petrol" aroma can be identified. | mdpi.comnih.gov |

| Rejection | 71 - 82 µg/L | The concentration at which the aroma becomes overpowering and evokes a negative impression. | mdpi.comnih.gov |

Determination of Detection Thresholds

The detection threshold is the lowest concentration of a substance that can be detected by the human senses. For TDN, various studies have established a range for its odor detection threshold (ODT) in wine. Research has indicated that the group sensory threshold for TDN is as low as 2 µg/L in both model wine and neutral white wine, suggesting minimal masking from other odorants in a neutral medium. researchgate.net Another study determined the detection threshold in young Riesling wine to be approximately 4 µg/L. mdpi.comnih.govnih.govresearchgate.net

Consumer detection thresholds (CDT) have also been assessed, with values ranging between 18.2 µg/L and 20.6 µg/L in one-year-old Riesling wines, depending on the specific wine and the panel of consumers. researchgate.net Further research has reported a consumer detection threshold of 14.7 µg/L in Riesling. mdpi.comnih.gov The variability in these reported thresholds can be attributed to differences in sensory evaluation methodologies and the composition of the wine matrix. mdpi.com

Table 1: Detection Thresholds of this compound (TDN)

| Threshold Type | Matrix | Concentration (µg/L) | Reference |

|---|---|---|---|

| Odor Detection Threshold | Model Wine / Neutral White Wine | 2 | researchgate.net |

| Detection Threshold | Young Riesling Wine | ~4 | mdpi.comnih.govnih.govresearchgate.net |

| Consumer Detection Threshold | 1-Year-Old Riesling Wine | 18.2 - 20.6 | researchgate.net |

| Consumer Detection Threshold | Riesling Wine | 14.7 | mdpi.comnih.gov |

Determination of Recognition Thresholds

The recognition threshold is the lowest concentration at which a stimulus can not only be detected but also identified. For TDN, the recognition threshold is higher than its detection threshold. In young Riesling wine, the recognition threshold for TDN has been identified to be in the range of 10–12 µg/L. mdpi.comnih.govnih.govresearchgate.netacs.org Specifically, in wines with low free SO2 content, the recognition threshold was found to be around 10–11 µg/L, while in wines with high free SO2, it was slightly higher at 12 µg/L. mdpi.comnih.gov The individual recognition thresholds among panelists can vary, with reported ranges between 6–22 µg/L. mdpi.comnih.gov

Table 2: Recognition Thresholds of this compound (TDN)

| Matrix Condition | Concentration (µg/L) | Panelist Range (µg/L) | Reference |

|---|---|---|---|

| Young Riesling Wine | 10–12 | Not Specified | mdpi.comnih.govnih.govresearchgate.netacs.org |

| Low Free SO2 Riesling | 10–11 | 6–22 | mdpi.comnih.gov |

| High Free SO2 Riesling | 12 | 8–22 | mdpi.comnih.gov |

Determination of Rejection Thresholds

The rejection threshold refers to the concentration of a substance that becomes objectionable to a consumer. For TDN in young Riesling wine, the rejection threshold has been determined to be in the range of 71–82 µg/L. mdpi.comnih.govnih.govresearchgate.netacs.org However, there is significant variation among individuals, with rejection thresholds for some panelists ranging from 22 to 202 µg/L. mdpi.com

Other studies have reported different consumer rejection thresholds (CRejT), which can be influenced by the wine's vintage and the consumer group. For instance, a CRejT of 157 µg/L was found for a 2010 Riesling, while it was 82.4 µg/L for a 2011 Riesling. mdpi.comnih.govresearchgate.net Another study found the CRejT to be 60 µg/L for young Riesling wines and 91 µg/L for aged Riesling wines. mdpi.comnih.gov

Table 3: Rejection Thresholds of this compound (TDN)

| Wine Type | Concentration (µg/L) | Panelist Range (µg/L) | Reference |

|---|---|---|---|

| Young Riesling Wine | 71–82 | 22–202 | mdpi.comnih.govnih.govresearchgate.net |

| 2010 Riesling | 157 | Not Specified | mdpi.comnih.govresearchgate.net |

| 2011 Riesling | 82.4 | Not Specified | mdpi.comnih.govresearchgate.net |

| Young Riesling | 60 | Not Specified | mdpi.comnih.gov |

| Aged Riesling | 91 | Not Specified | mdpi.comnih.gov |

Factors Modulating this compound Aroma Perception

The perception of TDN's characteristic aroma is not static and can be influenced by several factors, notably the levels of free sulfur dioxide (SO2) and the serving temperature of the wine.

Free SO2 Levels: An elevated content of free SO2 in wine can have a masking effect on the perception of the TDN aroma. mdpi.comnih.govnih.govresearchgate.net This was demonstrated in a study where the recognition threshold for TDN was slightly higher in a Riesling with a high free SO2 content (40 mg/L) compared to one with a low free SO2 content (10 mg/L). mdpi.com

Serving Temperature: The temperature at which wine is served also plays a crucial role in the perception of TDN. It has been found that a lower serving temperature of around 11°C facilitates the identification of the TDN aroma when compared to the same wine served at room temperature. mdpi.comnih.govnih.govresearchgate.net

Table 4: Factors Modulating TDN Aroma Perception

| Factor | Condition | Effect on Perception | Reference |

|---|---|---|---|

| Free SO2 | High Content (40 mg/L) | Masking effect, slightly higher recognition threshold | mdpi.com |

| Free SO2 | Low Content (10 mg/L) | Less masking, slightly lower recognition threshold | mdpi.com |

| Serving Temperature | Lower (~11°C) | Facilitated identification of TDN aroma | mdpi.comnih.govnih.govresearchgate.net |

| Serving Temperature | Room Temperature | Less pronounced identification of TDN aroma | mdpi.comnih.govresearchgate.net |

Role of 1,1,6 Trimethyl 1,2 Dihydronaphthalene in Enology and Food Chemistry

Contribution to Wine Aroma Profile

The presence of TDN is one of the most distinctive and debated aspects of wine aroma, particularly in the Riesling varietal. vinetur.com It is a key component of the "bottle aged bouquet" but can easily become overpowering. awri.com.au

The perception of TDN in wine is highly concentration-dependent. At low levels, it can contribute to the complexity of an aged wine, adding a character that many connoisseurs find appealing and integral to the classic aged Riesling profile. ucdavis.eduresearchgate.net However, as its concentration increases, it can dominate the wine's aroma, imparting a strong "petrol" or "kerosene" off-flavor that masks the more delicate fruity and floral notes. awri.com.auucdavis.eduwineanorak.com This potent aroma can be considered a fault, especially in young wines, and may lead to consumer rejection. vinetur.comucdavis.eduwineanorak.com

The sensory threshold for detecting TDN is quite low. Research has established different levels of perception:

Detection Threshold: The lowest level at which the compound can be detected, though not necessarily identified. This has been reported to be as low as 2 to 4 µg/L. vinetur.commdpi.comsevenfifty.comnih.gov

Recognition Threshold: The concentration at which the specific "petrol" aroma can be recognized, estimated to be around 10–12 µg/L. mdpi.comsevenfifty.com

Rejection Threshold: The point at which the aroma becomes overpowering and unpleasant for most consumers, generally considered to be above 50-60 µg/L. vinetur.commdpi.comsevenfifty.com

In aged Rieslings, TDN concentrations can reach 50 µg/L or even higher, placing them in a range where the aroma is prominent and its perception (desirable vs. undesirable) is largely a matter of individual preference and cultural context. vinetur.comucdavis.edu For instance, the petrol note is often more accepted in Australian Rieslings than in many European counterparts. nih.gov

Table 1: Sensory Thresholds for TDN in Riesling Wine

| Threshold Type | Concentration (µg/L) | Description |

|---|---|---|

| Detection | 2 - 4 | Lowest concentration at which a stimulus can be detected but not recognized. vinetur.commdpi.comsevenfifty.com |

| Recognition | 10 - 12 | Concentration at which the characteristic petrol/kerosene aroma can be identified. mdpi.comsevenfifty.com |

| Rejection | > 50 - 82 | Concentration at which the aroma is considered overpowering and unpleasant by many consumers. mdpi.comsevenfifty.com |

The primary aroma descriptors associated with 1,1,6-trimethyl-1,2-dihydronaphthalene are "petrol," "kerosene," and "diesel". ucdavis.edunih.govwordonthegrapevine.co.uk While these terms can have negative connotations, in the context of a well-aged Riesling, they are often used to describe a complex and mature bouquet. awri.com.au In young wines, the fruity and floral characters from compounds like monoterpenes can mask the presence of TDN, even when it is above its detection threshold. awri.com.auwineanorak.com As the wine ages, these fruity aromas diminish while TDN concentrations increase, allowing the petrol character to become a dominant feature. vinetur.comawri.com.ausevenfifty.com This transition is a hallmark of Riesling's aging process, shifting from a primary fruit-driven profile to a more complex, mineralic, and savory one. vinetur.com

Concentration Variability in Different Wine Varieties and Geographic Regions

TDN is found in numerous grape varieties, but its concentration is significantly higher in Riesling, making it the varietal most associated with this compound. ucdavis.eduwineanorak.comnih.gov

Studies have consistently shown that Riesling wines contain substantially higher levels of TDN compared to other popular varieties. While TDN can be found in Chardonnay, Sauvignon Blanc, Pinot Noir, and Cabernet Sauvignon, its concentration is often at or below the sensory detection threshold. ucdavis.edu

One study measured TDN in various 1-3-year-old wines and found that the average concentration in Riesling was significantly higher than in all other varietals tested. researchgate.netnih.gov Based on a sensory threshold of 2 µg/L, 27 out of 28 Riesling wines had suprathreshold levels of TDN, whereas only 7 out of 69 non-Riesling wines did. wineanorak.comnih.gov

Table 2: Average TDN Concentrations in Young (1-3 years old) Varietal Wines

| Wine Varietal | Average TDN Concentration (µg/L) |

|---|---|

| Riesling | 6.4 |

| Other Varietals (e.g., Chardonnay, Cabernet Franc, Pinot Noir) | 1.3 |

Data sourced from Sacks et al. (2012). researchgate.netnih.gov

Climate and geographic location play a crucial role in the development of TDN precursors in grapes. researchgate.net Warmer climates and increased sun exposure on grape clusters lead to higher concentrations of carotenoids, the precursors to TDN. awri.com.auucdavis.edu Consequently, wines from warmer regions tend to exhibit higher levels of TDN. researchgate.netedpsciences.org

This is evident when comparing Rieslings from the Northern and Southern Hemispheres. Australian Rieslings, grown in a warmer, sunnier climate, are known to develop petrol notes earlier and with greater intensity than their German counterparts from cooler, more marginal climates. vinetur.comsevenfifty.comnih.gov In some cases, Australian Rieslings can have TDN levels reaching up to 250 µg/L. mdpi.com With global climate change, there is growing concern that even cool-climate regions like those in Germany will see an increase in TDN, potentially altering the traditional style of their Riesling wines. wordonthegrapevine.co.ukedpsciences.orgnih.gov

Strategies for "this compound Management" in Viticulture and Winemaking

Given the dual nature of TDN's sensory impact, managing its final concentration in wine is a key consideration for many producers, especially in warmer regions. ucdavis.edu Management strategies begin in the vineyard, as winemaking interventions are limited. nih.govresearchgate.net

Viticultural Strategies:

Canopy Management: The most significant factor is managing sunlight exposure to the grape clusters. Practices like leaf removal can increase TDN precursors. ucdavis.edu Research indicates that the timing of defoliation is critical; mid-season sun exposure (around 33 days after berry set) appears to have the most significant impact on increasing TDN potential. awri.com.auwineanorak.com Therefore, encouraging shading of the fruit, especially during this key period, can reduce TDN levels. awri.com.auucdavis.edu

Water and Nitrogen Management: Water stress and nitrogen deficiency in the soil can indirectly increase TDN by reducing canopy growth, which in turn increases sunlight penetration to the grapes. vinetur.comsevenfifty.comwordonthegrapevine.co.uk Careful irrigation and fertilization can promote a healthier canopy that provides natural shading for the fruit. awri.com.auwordonthegrapevine.co.uk

Harvest Timing: Since TDN precursors accumulate during ripening, an earlier harvest can be a strategy to limit the potential for high TDN in the final wine. awri.com.au

Winemaking and Post-Fermentation Strategies:

Yeast Selection: While the impact is considered minor compared to viticultural factors, some yeast strains may be able to convert TDN precursors into other, non-aromatic compounds. sevenfifty.comnih.gov However, research suggests that the choice of yeast has a much smaller effect than grape growing conditions. nih.govresearchgate.net

Wine pH: Lower pH (higher acidity) accelerates the acid hydrolysis of precursors into TDN during aging. awri.com.auucdavis.eduwordonthegrapevine.co.uk

Storage Temperature: Higher storage temperatures significantly increase the rate of TDN formation during bottle aging. awri.com.auwordonthegrapevine.co.uknih.gov Storing wine at cooler cellar temperatures (e.g., 15°C vs. 30°C) can slow its development considerably. awri.com.auwordonthegrapevine.co.uk

Bottle Closure: The choice of closure can impact the concentration of TDN perceived in the wine. Screw caps are impervious and retain TDN within the wine. vinetur.com In contrast, natural and synthetic corks can absorb, or "scalp," a significant amount of the compound over time, reducing its concentration in the wine. awri.com.auucdavis.eduresearchgate.net One study showed that cork and synthetic closures absorbed over 50% of the TDN in a wine over two years. awri.com.auwineanorak.com

Vineyard Management Practices to Modulate Precursor Formation

The journey of this compound begins in the vineyard with the formation of its precursors, which are primarily derived from the degradation of carotenoids in grape berries. Various vineyard management practices can significantly influence the concentration of these precursors, thereby dictating the potential for TDN development in the final wine.

Sunlight Exposure: One of the most influential factors in the formation of TDN precursors is the exposure of grape clusters to sunlight. ojaivineyard.comawri.com.au Increased sun exposure, particularly after veraison (the onset of ripening), leads to higher concentrations of carotenoids and their subsequent degradation products, including TDN precursors. nih.gov Research has shown that even a moderate increase in sun exposure can lead to a significant rise in the potential for TDN formation. For instance, studies on Riesling grapes have demonstrated that sun-exposed grapes have markedly higher levels of TDN precursors compared to shaded grapes. ojaivineyard.com

Leaf Removal: A common viticultural practice to increase sunlight exposure on grape clusters is leaf removal. This technique can be strategically employed to manage the development of TDN precursors. mdpi.com Early-season leaf removal may have a different impact compared to late-season removal, with the timing being a critical factor in determining the final concentration of precursors. While leaf removal can enhance grape quality by improving ripening and reducing disease pressure, it must be managed carefully in varieties like Riesling to avoid excessive TDN development. The impact of defoliation as a viticultural intervention has been shown to outweigh the effects of yeast selection in the winery, highlighting the critical role of vineyard practices. mdpi.com

Irrigation: Water availability in the vineyard also plays a role in the formation of C13-norisoprenoid precursors. mdpi.com Water stress can influence the grapevine's metabolism and the composition of the grapes. Some studies suggest that controlled water deficit can lead to an increase in the concentration of certain aroma precursors. However, the relationship between irrigation practices and TDN precursor formation is complex and can be influenced by other factors such as soil type and climate.

Soil Fertilization: The nutrient status of the vineyard soil, particularly nitrogen levels, can impact the development of TDN precursors. mdpi.com Research has indicated that nitrogen fertilization can influence the concentration of carotenoids in grapes. While the direct quantitative impact of different fertilization regimes on TDN precursors is an area of ongoing research, it is understood that balanced soil nutrition is crucial for optimal grape composition and can indirectly affect the aromatic profile of the resulting wine.

Table 1: Impact of Vineyard Management Practices on TDN Precursor Formation

| Vineyard Practice | Effect on TDN Precursor Formation | Key Research Findings |

|---|---|---|

| Sunlight Exposure | Increased exposure leads to higher precursor levels | Sun-exposed Riesling grapes show significantly higher TDN potential. ojaivineyard.com |

| Leaf Removal | Increases sunlight exposure, thus increasing precursors | Timing of leaf removal is critical in managing precursor levels. mdpi.com |

| Irrigation | Water stress can influence precursor concentrations | Controlled deficit irrigation may alter grape metabolism and precursor formation. mdpi.com |

| Soil Fertilization | Nitrogen levels can affect carotenoid and precursor development | Balanced nutrition is key; specific impacts are under investigation. mdpi.com |

Winemaking Techniques to Control this compound Release

Once the grapes are harvested, the winemaking process offers further opportunities to influence the release of TDN from its precursors. Key decisions made during fermentation and aging can significantly impact the final concentration of this aromatic compound in the wine.

Fermentation Conditions: The conditions during alcoholic fermentation, such as temperature and yeast strain, can affect the hydrolysis of TDN precursors. Higher fermentation temperatures can potentially accelerate the release of TDN. nih.govresearchgate.net However, the choice of yeast strain also plays a role, with different strains exhibiting varying enzymatic activities that can influence the breakdown of precursors. mdpi.com While some studies suggest that the impact of yeast selection might be less significant than viticultural practices, it remains a tool for winemakers to subtly manage TDN levels. mdpi.com

Table 2: Influence of Winemaking Techniques on TDN Release

| Winemaking Technique | Effect on TDN Release | Detailed Research Findings |

|---|---|---|

| Fermentation Temperature | Higher temperatures may accelerate precursor hydrolysis | Temperature management during fermentation is a key control point. nih.govresearchgate.net |

| Yeast Strain Selection | Enzymatic activity of yeast can influence precursor breakdown | Some yeast strains may lead to slightly different TDN profiles. mdpi.com |

| Aging Duration | Longer aging leads to increased TDN formation | TDN is a hallmark of aged Riesling, developing over years in the bottle. mdpi.com |

Post-bottling Factors Affecting this compound Concentration

The evolution of TDN does not stop once the wine is bottled. Several post-bottling factors can continue to influence its concentration, making storage conditions and packaging choices critical for the final sensory profile of the wine.

Storage Temperature: The temperature at which a wine is stored is arguably the most significant post-bottling factor affecting TDN development. enartis.comresearchgate.net Higher storage temperatures dramatically accelerate the rate of hydrolysis of TDN precursors, leading to a more rapid increase in its concentration. nih.gov Storing wine at a consistent, cool temperature is therefore essential for managing the development of the petrol aroma and preserving the wine's fresh fruit characteristics for a longer period. Research has shown that a wine stored at a higher temperature will develop a TDN character much faster than the same wine stored at a proper cellar temperature. enartis.comucdavis.edu

Closure Type: The type of bottle closure can have a surprising impact on the concentration of TDN in wine over time. oeno-one.eumdpi.com Studies have shown that certain closures, particularly synthetic corks and to a lesser extent natural corks, can absorb, or "scalp," TDN from the wine, thereby reducing its concentration. ojaivineyard.com In contrast, screw caps are generally considered to be more inert in this regard, preserving the TDN levels in the wine. ojaivineyard.com This "scalping" effect can be significant over several years of bottle aging and is an important consideration for winemakers depending on the desired style of the final product.

Table 3: Impact of Post-bottling Factors on TDN Concentration

| Post-bottling Factor | Effect on TDN Concentration | Quantitative Research Findings |

|---|---|---|

| Storage Temperature | Higher temperatures accelerate TDN formation | A 10°C increase in storage temperature can double the rate of many chemical reactions in wine. enartis.comucdavis.edu |

| Closure Type | Some closures can absorb TDN from the wine | Synthetic and natural corks can scalp over 50% of TDN over two years, while screw caps show minimal loss. ojaivineyard.com |

| Oxidation | Complex interaction; can influence precursor formation and aroma perception | The overall redox potential of the wine influences its aging trajectory and the expression of TDN. |

Advanced Research Perspectives on 1,1,6 Trimethyl 1,2 Dihydronaphthalene

Computational Chemistry and Molecular Modeling Studies of 1,1,6-Trimethyl-1,2-dihydronaphthalene and its Interactions

Recent advancements in sensory science have identified the specific human olfactory receptor that selectively responds to this compound (TDN), the compound responsible for the characteristic "petrol" or "kerosene" note in aged Riesling wines. This receptor, designated as OR8H1, was identified through screening a comprehensive library of human odorant receptors. nih.govacs.orgnih.gov The discovery of a dedicated receptor for TDN opens a new frontier for computational chemistry and molecular modeling to explore the precise nature of their interaction at an atomic level.

While specific molecular dynamics simulations or docking studies for the TDN-OR8H1 complex are not yet extensively published, the field of olfactory receptor modeling provides a robust framework for such future investigations. springernature.comnih.govresearchgate.netnih.gov Homology modeling, for instance, can be employed to build a three-dimensional structure of OR8H1 based on the known structures of other G-protein-coupled receptors. nih.gov This model can then serve as a virtual environment to simulate the docking of the TDN molecule into the receptor's binding pocket.

These computational techniques are instrumental in elucidating the key amino acid residues and intermolecular forces that govern the binding affinity and selectivity of TDN for OR8H1. nih.gov By calculating binding energies and analyzing the conformational changes in the receptor upon ligand binding, researchers can gain a deeper understanding of the structure-function relationship of this specific olfactory interaction. Furthermore, such models can be used to predict how structural modifications to the TDN molecule might alter its binding to OR8H1, providing valuable insights for structure-activity relationship studies. The application of these in silico approaches is poised to significantly advance our understanding of how this potent aroma compound is perceived.

Biotechnological Approaches for Modulating this compound Formation in Fermentation Systems

The concentration of this compound in wine is not solely a product of aging; its formation is significantly influenced by factors in both the vineyard and the winery, presenting opportunities for biotechnological modulation. nih.govmdpi.com The precursors of TDN are derived from the degradation of carotenoids, such as lutein, in grapes. awri.com.aunih.gov Consequently, viticultural practices that affect carotenoid content can indirectly control the potential for TDN formation.

One of the most significant factors is sunlight exposure to grape clusters. awri.com.au Increased sun exposure has been shown to elevate the concentration of TDN precursors in grapes, leading to higher levels of TDN in the resulting wine. researchgate.net Other viticultural practices, including nitrogen fertilization and irrigation, have also been demonstrated to influence the accumulation of TDN precursors. mdpi.com

In the fermentation process, the choice of yeast strain plays a crucial role. nih.gov Different strains of Saccharomyces cerevisiae exhibit varying enzymatic activities that can influence the release of TDN from its precursors. nih.gov While some studies suggest that the impact of yeast strain may be less significant than viticultural factors, the selection of specific yeast strains remains a viable tool for managing TDN potential in wine. awri.com.auresearchgate.net Research into novel hybrid yeast strains is ongoing, with the aim of further controlling the formation of aroma compounds like TDN during fermentation. nih.gov The table below summarizes the influence of various factors on TDN concentration.

Table 1: Factors Influencing the Formation of this compound (TDN)

| Factor | Influence on TDN Concentration | Notes |

|---|---|---|

| Viticultural Practices | ||

| Sunlight Exposure | Increased exposure leads to higher TDN potential. researchgate.net | Affects carotenoid precursor levels in grapes. |

| Temperature | Warmer climates are associated with higher TDN levels. researchgate.net | Accelerates the degradation of carotenoid precursors. |

| Nitrogen Fertilization | Can lead to lower TDN concentrations. researchgate.net | Influences vine vigor and grape composition. |

| Water Stress | Mild water stress can increase norisoprenoid precursors. researchgate.net | Affects overall grape metabolism. |

| Winemaking Practices | ||

| Yeast Strain Selection | Different strains can result in varying TDN levels. nih.govnih.gov | Related to the enzymatic release of TDN from precursors. |

| Fermentation Temperature | Higher temperatures can promote precursor conversion. | Influences the kinetics of chemical reactions. |

| Wine pH | Lower pH can accelerate the formation of TDN from precursors during aging. nih.gov | Acid-catalyzed hydrolysis of precursors. |

| Post-Fermentation | ||

| Bottle Aging | TDN concentration increases with time. ucdavis.edu | Slow acid hydrolysis of precursors. |

| Storage Temperature | Higher storage temperatures accelerate TDN formation. awri.com.au | Increases the rate of precursor degradation. |

Structure-Activity Relationship Studies for this compound Derivatives and Related Norisoprenoids

The sensory perception of this compound and related C13-norisoprenoids is intrinsically linked to their molecular structure. researchgate.netnih.gov These compounds are known for their very low odor thresholds, meaning they can be detected by the human nose at minute concentrations. ucdavis.edu Structure-activity relationship (SAR) studies in this area aim to understand how modifications to the chemical structure of these molecules affect their aroma quality and intensity.

For TDN, the rigid, bicyclic structure with its specific pattern of methyl group substitution is crucial for its characteristic petrol-like aroma. The interaction with its dedicated olfactory receptor, OR8H1, is highly specific. nih.govacs.orgnih.gov Studies on other norisoprenoids, such as β-damascenone and β-ionone, have revealed that the presence and position of double bonds and functional groups significantly influence their aroma profiles, which range from floral and fruity to woody. ucdavis.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be applied to predict the sensory properties of molecules based on their structural features. mdpi.com While specific QSAR studies on a wide range of TDN derivatives are not extensively documented, the principles of QSAR can be applied to this class of compounds. By correlating molecular descriptors (such as size, shape, and electronic properties) with sensory data (like odor thresholds and aroma descriptions), it is possible to build models that can predict the aroma of novel, unsynthesized TDN analogs. Such predictive models would be invaluable in the flavor and fragrance industry for the targeted design of new aroma compounds. The table below presents the sensory thresholds for TDN and other related norisoprenoids.

Table 2: Sensory Thresholds of this compound (TDN) and Related Norisoprenoids

| Compound | Aroma Description | Sensory Threshold | Reference(s) |

|---|---|---|---|

| This compound (TDN) | Petrol, Kerosene | ~2-4 µg/L (in wine) | mdpi.com |

| β-Damascenone | Cooked apple, floral, rose | 0.05 µg/L (in wine) | researchgate.netnih.gov |

| β-Ionone | Violet, raspberry, woody | 0.09 µg/L (in wine) | researchgate.netnih.gov |

| Vitispirane | Floral, fruity, woody, eucalyptus | ucdavis.edu | |

| Actinidol | Woody | ucdavis.edu |

Future Directions in this compound Research

The growing body of research on this compound highlights several key areas for future investigation, largely driven by the challenges and opportunities presented by climate change and advancements in biotechnology. cambridge.orgitjfs.comnih.govresearchgate.net

A primary focus will be the development of comprehensive "TDN management" strategies in viticulture and enology. researchgate.netresearchgate.net With rising global temperatures, there is a concern that TDN levels in wines, particularly Riesling, will increase, potentially leading to an overpowering and undesirable petrol character. nih.gov Future research will likely concentrate on fine-tuning viticultural practices, such as canopy management and irrigation strategies, to control precursor formation in grapes under warmer conditions.

In the realm of biotechnology, the genetic engineering of yeast strains presents a promising avenue for controlling TDN formation. mdpi.comfrontiersin.orgresearchgate.net The use of technologies like CRISPR-Cas9 could potentially be used to modify the enzymatic pathways in Saccharomyces cerevisiae to either limit the release of TDN from its precursors or to enhance the production of other desirable aroma compounds that could mask its perception.

Furthermore, the elucidation of the TDN-OR8H1 interaction opens up new possibilities for in-depth computational studies. nih.govacs.orgnih.gov Molecular dynamics simulations and advanced molecular modeling could be employed to visualize and understand this interaction at a quantum level. This knowledge could pave the way for the development of specific aroma modulators or inform the breeding of grape varieties with a lower potential for TDN formation.

Finally, there is a need for continued research into the sensory perception of TDN in the complex matrix of wine. This includes investigating the synergistic and antagonistic effects of other wine components on its perception and consumer acceptance at varying concentrations. A deeper understanding of these interactions will be crucial for winemakers aiming to produce balanced and high-quality wines in a changing world.

常见问题

Q. What are the standard synthesis protocols for 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) in laboratory settings?

TDN is synthesized via catalytic hydrogenation of substituted naphthalenes or acid-catalyzed cyclization of prenylated precursors. Key steps include optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts. For example, hydrogenation of 1,1,6-trimethylnaphthalene derivatives using palladium catalysts under controlled hydrogen pressure yields TDN with >80% purity . Analytical validation via GC-MS ensures product integrity .

Q. What analytical techniques are recommended for characterizing TDN’s physical and structural properties?

- GC-MS : Resolves TDN’s volatile profile and detects impurities (e.g., isomers) using non-polar columns (e.g., HP-1) at isothermal conditions .

- NMR Spectroscopy : H and C NMR confirm structural assignments, particularly distinguishing methyl groups at positions 1,1,6 .

- Density/Refractive Index : Measured via pycnometry and refractometry, critical for verifying batch consistency (density: 0.9454 g/cm³ at 25°C; refractive index: 1.528) .

Q. How can researchers design environmental monitoring studies for TDN in aquatic systems?

Use solid-phase microextraction (SPME) paired with GC-MS to detect TDN at trace levels. Sampling should account for TDN’s hydrophobicity (logP ~3.5) and volatility (vapor pressure: 0.0536 mmHg at 25°C). Include controls for matrix effects in complex samples (e.g., sediment, biota) .

Q. What methodologies are used to determine TDN’s solubility and stability under varying conditions?

- Solubility : Assessed via shake-flask method in solvents (e.g., chloroform, methanol) with HPLC quantification .

- Stability : Accelerated degradation studies (e.g., 40°C/75% RH) coupled with LC-MS monitor oxidation products like naphthoquinones .

Advanced Research Questions

Q. How can conflicting toxicological data for TDN be resolved in mechanistic studies?

Evaluate study quality using risk-of-bias tools (Table C-6/C-7, Appendix C ). For example, discrepancies in hepatic effects may arise from dose-range selection (e.g., subacute vs. chronic exposure) or species-specific metabolic activation. Prioritize studies with randomized dosing, blinded outcome assessment, and adequate controls .

Q. What advanced techniques elucidate TDN’s metabolic pathways and bioactivation mechanisms?

- In vitro assays : Incubate TDN with liver microsomes (human/rodent) and track metabolites via LC-HRMS. Key adducts (e.g., naphthalene oxide-hemoglobin) indicate cytochrome P450-mediated bioactivation .

- Computational modeling : Molecular docking predicts TDN’s binding affinity to CYP2E1/2F1 isoforms, linking metabolism to toxicity .

Q. How do researchers assess TDN’s environmental fate using isotopic tracing?

Apply C-labeled TDN in microcosm studies to track biodegradation pathways. Monitor isotopic enrichment in degradation products (e.g., trimethylnaphthols) via high-resolution mass spectrometry. Compare aerobic/anaerobic conditions to model persistence .

Q. What strategies address data gaps in TDN’s structure-activity relationships (SAR) for toxicity prediction?

- QSAR modeling : Use descriptors (e.g., logP, polar surface area) from analogs (e.g., 1-methylnaphthalene) to predict endpoints like acute aquatic toxicity .

- Comparative studies : Benchmark TDN’s effects against structurally related compounds (e.g., 1,1,6-trimethyltetralin) to isolate methyl-group contributions .

Q. How can in vitro and in vivo models be integrated to study TDN’s pulmonary effects?

- In vitro : Expose human bronchial epithelial cells (BEAS-2B) to TDN vapor (0.1–10 ppm) and measure oxidative stress markers (e.g., glutathione depletion) .

- In vivo : Use whole-body inhalation chambers in rodents, aligning exposure durations with occupational thresholds. Cross-validate findings using histopathology (e.g., alveolar damage) .

Q. What systematic approaches reconcile conflicting data on TDN’s degradation products in environmental matrices?

Conduct a tiered review:

Literature screening : Apply inclusion criteria (Table B-1 ) to filter studies by relevance (e.g., environmental fate, analytical rigor).

Meta-analysis : Pool data on half-lives (e.g., photolysis vs. hydrolysis) and apply sensitivity analysis to identify outliers .

Experimental validation : Replicate high-priority degradation scenarios (e.g., UV exposure in aqueous media) with LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。